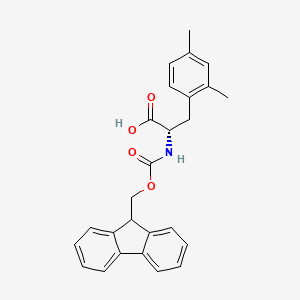

Fmoc-2,4-Dimethyl-L-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

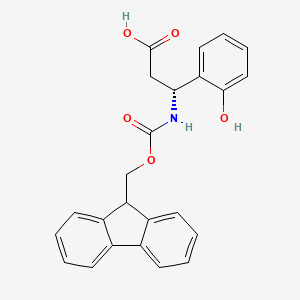

Fmoc-2,4-Dimethyl-L-phenylalanine (Fmoc-Dmp) is a synthetic amino acid derived from the naturally occurring L-phenylalanine. It is an important building block for peptide synthesis, and has been extensively used in the field of biochemistry and molecular biology for the preparation of biologically active peptides. Fmoc-Dmp has been used as a substrate for the synthesis of peptides and as a scaffold for the construction of peptidomimetics. The development of Fmoc-Dmp as a synthetic amino acid has enabled the preparation of peptides with improved stability, activity, and selectivity.

Scientific Research Applications

Synthesis and Chemical Properties

- Fmoc-protected 4-phosphonomethyl-D,L-phenylalanine has been synthesized for solid phase peptide synthesis, with a focus on creating hydrolytically stable analogs of O-phosphotyrosine. This synthesis has implications for studying protein-tyrosine kinase-dependent signal transduction (Baczko et al., 1996).

- Research on the synthesis of NH-Fmoc-protected L-phenylalanines with methyl groups at specific positions has been conducted. These advancements enable altering electronic and steric properties of the resulting amino acid derivatives (Illuminati et al., 2022).

Application in Biomedical Research

- Fmoc-protected aromatic amino acids, including variants of Fmoc-phenylalanine, have been found to efficiently self-assemble and promote hydrogelation in aqueous solvents. This property is crucial for applications in nanotechnology and biomedical materials (Ryan et al., 2010).

- The development of antibacterial composite materials using fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, such as Fmoc-pentafluoro-L-phenylalanine, represents a significant advancement in biomedical applications (Schnaider et al., 2019).

Role in Alzheimer's Disease Research

- A reliable manual Fmoc solid phase peptide synthesis procedure using dimethyl sulfoxide has been developed to produce biologically active amyloid-beta peptides for Alzheimer's disease research. This method overcomes challenges in reproducible synthesis of full-length peptides (Choi et al., 2012).

Hydrogelation and Self-Assembly

- The study of hydrogelation behavior of monohalogenated Fmoc-phenylalanine side-chain derivatives highlights how minimal atomic substitutions can dramatically enhance the self-assembly of these amino acid derivatives into amyloid-like fibrils that promote hydrogelation (Ryan et al., 2010).

- Fmoc-phenylalanine derivatives have been observed to form hydrogel networks spontaneously, and their altered hydrogen bonding ability and side chain presentation geometry have been compared to understand the self-assembly behavior of these molecules (Rajbhandary et al., 2018).

Antibacterial Applications

- Fmoc-F-based self-assembled supramolecular hydrogels, when incorporated with silver ions, exhibited improved antibacterial properties against both gram-positive and gram-negative bacteria. This finding has potential implications for biomedical applications (Zhao et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Fmoc-2,4-Dimethyl-L-phenylalanine is a modified amino acid used in the field of proteomics research . The primary targets of this compound are the peptide derivatives that it forms when it self-assembles .

Mode of Action

The compound interacts with its targets through a process called self-assembly . This process involves the compound forming supramolecular nanostructures with peptide derivatives . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the formation of biofunctional hydrogel materials . These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .

Pharmacokinetics

It’s known that the compound is soluble and can be stored at room temperature .

Result of Action

The result of the action of this compound is the formation of various biofunctional hydrogel materials . These materials are formed due to the self-assembly of the compound with peptide derivatives, leading to the creation of supramolecular nanostructures and their three-dimensional networks .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of aqueous media . These factors can affect the self-assembly process and the subsequent formation of biofunctional hydrogel materials .

properties

IUPAC Name |

(2S)-3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBSNHLSKRVUBF-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376128 |

Source

|

| Record name | Fmoc-L-2,4-Dimethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217728-65-8 |

Source

|

| Record name | Fmoc-L-2,4-Dimethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)